molecular formula C9H7ClN2O B1436579 7-Chloro-2-methylquinazolin-4-ol CAS No. 7012-88-6

7-Chloro-2-methylquinazolin-4-ol

Cat. No.: B1436579
CAS No.: 7012-88-6
M. Wt: 194.62 g/mol
InChI Key: HSXQJNOGRWBTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylquinazolin-4-ol is a chemical compound belonging to the quinazoline class, characterized by its molecular structure that includes a quinazoline core with a chlorine atom at the 7th position and a methyl group at the 2nd position

Biochemical Analysis

Biochemical Properties

7-Chloro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent competitive inhibitor of poly (ADP-ribose) synthetase, with a Ki value of 1.1 μM . Additionally, it inhibits mammalian aspartate transcarbamylase (ATCase) with an IC50 value of 0.20 mM . These interactions suggest that this compound can modulate key biochemical pathways by inhibiting enzymes involved in DNA repair and nucleotide synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit ATCase in a concentration-dependent manner in vitro . In vivo studies have demonstrated that this compound can inhibit ATCase in a dose-dependent manner, indicating its potential impact on cellular metabolism and nucleotide synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of poly (ADP-ribose) synthetase, binding to the enzyme’s active site and preventing the synthesis of poly (ADP-ribose) chains . This inhibition can lead to alterations in DNA repair processes and cellular responses to DNA damage. Additionally, the inhibition of ATCase by this compound affects the synthesis of nucleotides, which are essential for DNA and RNA synthesis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the inhibitory effects of this compound on ATCase are concentration-dependent and can be observed over a period of two days This suggests that the compound remains stable and effective over short-term experimental durations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses ranging from 0.2 mg to 1 mg per day can inhibit ATCase in a dose-dependent manner Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The inhibition of poly (ADP-ribose) synthetase and ATCase by this compound suggests its role in modulating nucleotide synthesis and DNA repair pathways . These interactions can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. While specific transporters or binding proteins for this compound have not been extensively studied, its distribution within cells is likely influenced by its chemical properties and interactions with cellular components

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound’s ability to inhibit enzymes such as poly (ADP-ribose) synthetase and ATCase suggests that it may localize to the nucleus and cytoplasm, where these enzymes are active . Understanding the targeting signals and post-translational modifications that direct this compound to specific cellular compartments will provide insights into its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzonitrile with chloroacetic acid in the presence of a base, followed by cyclization and subsequent chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylquinazolin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The reactions of this compound can lead to the formation of various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been investigated for its biological activity, including its role as an inhibitor of certain enzymes.

  • Medicine: The compound has shown potential in medicinal chemistry, with studies exploring its use as a therapeutic agent for various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

7-Chloro-2-methylquinazolin-4-ol is compared with other similar compounds to highlight its uniqueness:

  • 2-Methylquinazolin-4-ol: Similar structure but lacks the chlorine atom at the 7th position.

  • 7-Chloroquinazolin-4-ol: Similar structure but lacks the methyl group at the 2nd position.

  • 2-Methyl-7-chloroquinazoline: Similar structure but with a different functional group.

Properties

IUPAC Name

7-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXQJNOGRWBTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50411667
Record name 7-chloro-2-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7012-88-6
Record name 7-chloro-2-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Chloro-2-methylquinazolin-4-ol
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-methylquinazolin-4-ol
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-methylquinazolin-4-ol
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-methylquinazolin-4-ol
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-methylquinazolin-4-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-methylquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.